Nickel(II) bromide 2-methoxyethyl ether complex
Overview
Description
Nickel(II) bromide 2-methoxyethyl ether complex, also known as Diglyme nickel dibromide, is a coordination complex featuring nickel (II), bromide, and a 2-methoxyethyl ether ligand . It has a molecular weight of 352.67 .
Synthesis Analysis
In coordination chemistry, NiBr2-MEE functions as a Lewis acid, establishing complexes with Lewis bases, which include amines and carboxylates . The stability of this complex is enhanced by the metal ions’ coordination to the oxygen atoms present in the ether ligand, which also contributes to its increased solubility in water .Molecular Structure Analysis
The linear formula of Nickel(II) bromide 2-methoxyethyl ether complex is NiBr2 · O (CH2CH2OCH3)2 . The SMILES string representation is Br [Ni]Br.COCCOCCOC .Chemical Reactions Analysis
Nickel(II) bromide 2-methoxyethyl ether complex can be used as a catalyst to prepare various compounds . For instance, it can be used to prepare hindered diarylmethanols and benzylic alcohols by the addition of aryl halides to various aldehydes in the presence of Zn as a reducing agent . It can also be used in the reductive dicarbofunctionalization of unactivated alkenes using less reactive benzyl chlorides . Furthermore, it can be used in the C-C cross-coupling reaction between substituted 5-bromo-3-methoxy-2- (trimethylsilyl)phenyl triflate and bromomethylboronic acid pinacol ester .Physical And Chemical Properties Analysis
Nickel(II) bromide 2-methoxyethyl ether complex is a powder . It is a catalyst with a nickel core .Scientific Research Applications
1. Catalysis and Chemical Synthesis
Nickel(II) complexes, including those with 2-methoxyethyl ether, have significant applications in catalysis and chemical synthesis. For instance, they are used in stereospecific nickel-catalyzed cross-coupling reactions, where 2-methoxyethyl ether serves as a traceless directing group, facilitating the preparation of enantioenriched diarylethanes. This application is significant in the synthesis of complex organic molecules (Greene et al., 2012).
2. Crystal and Molecular Structure Studies
Nickel(II) complexes with 2-methoxyethyl ether derivatives are studied for their crystal and molecular structures. Understanding these structures is crucial for the development of new materials with specific properties. For example, research on the crystal and molecular structure of diaquobis(methoxyacetato)nickel(II) has contributed to the knowledge of chelate structures and coordination chemistry (Prout et al., 1971).
3. Electrochemical Reduction
Nickel complexes, including those with 2-methoxyethyl ether components, are used in the electrochemical reduction of alkyl bromides. This application is important in the field of electrochemistry, particularly in the development of new reduction processes and the formation of carbon-carbon bonds (Gosden & Pletcher, 1980).
4. Material Science and Nanotechnology
In material science and nanotechnology, nickel-based nanostructured materials, including those derived from nickel β-ketoiminato complexes with 2-methoxyethyl ether derivatives, are gaining attention. These materials are crucial in energy-related applications, such as the fabrication of thin film electrocatalysts for oxygen evolution reactions (Zywitzki et al., 2020).
5. Coordination Chemistry and Ligand Design
Nickel(II) complexes with 2-methoxyethyl ether derivatives are used to explore coordination chemistry and ligand design. These studies contribute to the understanding of metal-ligand interactions and the development of novel catalysts for various chemical reactions (Berding et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSIMIHTHWYRRA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC.[Ni](Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2NiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465623 | |
Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diglyme nickel dibromide | |
CAS RN |
312696-09-6 | |
Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.